![molecular formula C9H13Cl2N3 B3113370 C-(5-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride CAS No. 1951441-16-9](/img/structure/B3113370.png)
C-(5-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride
Overview
Description
“C-(5-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the synthesis of various drugs due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized through various chemical reactions. For instance, a solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Scientific Research Applications
- Antibacterial and Antifungal Agents : Substituted imidazo[1,2-a]pyridines demonstrate broad-spectrum biological activity and can serve as antibacterial and antifungal drugs .
- Some studies propose using imidazo[1,2-a]pyridine derivatives for cancer treatment . Their unique structure and biological effects make them interesting candidates for further investigation.
- Imidazo[1,2-a]pyridine compounds have been explored for their potential in cardiovascular disease management . Their effects on relevant pathways warrant further study.
- Zolpidem and Alpidem : These imidazo[1,2-a]pyridine derivatives (Fig. 1) are used to treat insomnia and brain function disorders. Zolpidem, in particular, acts on γ-aminobutyric acid receptors .
- The structural characteristics of imidazo[1,2-a]pyridines make them useful in material science applications . Researchers explore their properties for various materials and coatings.
- Multicomponent Reactions : Researchers aim to develop efficient synthetic methods for imidazo[1,2-a]pyridine derivatives. Multicomponent reactions offer a promising approach, allowing one-step synthesis with high yields .
Medicinal Chemistry and Drug Development
Cancer Research
Cardiovascular Disease Therapeutics
Neuroscience and Brain Function
Material Science
Synthetic Methodology Development
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
Similar compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that “C-(5-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride” might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the wide range of applications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry , it can be inferred that this compound might affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to possess a broad spectrum of biological activity , suggesting that this compound might have similar effects.
properties
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7-3-2-4-9-11-6-8(5-10)12(7)9;;/h2-4,6H,5,10H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTDMJBWLKZXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(N12)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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